molecular formula C11H10N4O3 B10932739 1-methyl-3-(pyridin-4-ylcarbamoyl)-1H-pyrazole-4-carboxylic acid

1-methyl-3-(pyridin-4-ylcarbamoyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B10932739
M. Wt: 246.22 g/mol
InChI Key: GLSJBJHKNQSLPG-UHFFFAOYSA-N
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Description

1-methyl-3-(pyridin-4-ylcarbamoyl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that features a pyrazole ring fused with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-3-(pyridin-4-ylcarbamoyl)-1H-pyrazole-4-carboxylic acid typically involves the condensation of 1-methyl-1H-pyrazole-4-carboxylic acid with pyridin-4-ylamine under specific reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-methyl-3-(pyridin-4-ylcarbamoyl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine or pyrazole ring can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like alkyl halides or aryl halides in the presence of a base such as sodium hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-methyl-3-(pyridin-4-ylcarbamoyl)-1H-pyrazole-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-methyl-3-(pyridin-4-ylcarbamoyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may act as an inhibitor of certain kinases or proteases, disrupting cellular signaling pathways and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-3-(pyridin-4-ylcarbamoyl)-1H-pyrazole-4-carboxamide
  • 1-methyl-3-(pyridin-4-ylcarbamoyl)-1H-pyrazole-4-carboxylate
  • 1-methyl-3-(pyridin-4-ylcarbamoyl)-1H-pyrazole-4-carboxaldehyde

Uniqueness

1-methyl-3-(pyridin-4-ylcarbamoyl)-1H-pyrazole-4-carboxylic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H10N4O3

Molecular Weight

246.22 g/mol

IUPAC Name

1-methyl-3-(pyridin-4-ylcarbamoyl)pyrazole-4-carboxylic acid

InChI

InChI=1S/C11H10N4O3/c1-15-6-8(11(17)18)9(14-15)10(16)13-7-2-4-12-5-3-7/h2-6H,1H3,(H,17,18)(H,12,13,16)

InChI Key

GLSJBJHKNQSLPG-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)C(=O)NC2=CC=NC=C2)C(=O)O

Origin of Product

United States

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